

An In-depth Technical Guide to the Structure and Function of PK11195

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PK 130**

Cat. No.: **B1678502**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11195, a prototypical high-affinity ligand for the 18 kDa translocator protein (TSPO), has been a cornerstone in the study of this mitochondrial protein for decades. This guide provides a comprehensive overview of the chemical structure, binding characteristics, and biological functions of PK11195. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of its mechanism of action to facilitate further research and drug development efforts targeting TSPO.

Chemical Structure and Properties

PK11195, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a synthetic isoquinoline carboxamide.^[1] Its structure is characterized by a rigid isoquinoline core, a chlorophenyl group, and a flexible N-methyl-N-(1-methylpropyl) carboxamide side chain. This specific arrangement of functional groups is crucial for its high-affinity binding to TSPO.

Dynamic ¹H/¹³C NMR spectroscopy has revealed that PK11195 exists as four stable but interconverting rotamers in solution, a consequence of amide bond and 2-chlorophenyl group rotation.^[2] The E rotamer has been shown to be the more stable form in solution.^[2] Understanding these conformational dynamics is critical for designing new TSPO ligands with improved binding properties.

Table 1: Chemical and Physical Properties of PK11195

Property	Value	Reference
IUPAC Name	1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide	[1]
Molecular Formula	C ₂₁ H ₂₁ ClN ₂ O	[1]
Molecular Weight	352.9 g/mol	[1]
CAS Number	85532-75-8	[1]
Appearance	Solid	[1]
Purity	>99%	[1]
Solubility	Soluble in DMSO to 100 mM, Soluble in ethanol to 50 mM	[1]
Canonical SMILES	CCC(C)N(C)C(=O)C1=CC2=C C=CC=C2C(=N1)C3=CC=CC= C3Cl	[1]

Binding to the Translocator Protein (TSPO)

PK11195 is a high-affinity antagonist for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[\[1\]](#)[\[3\]](#) TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane and is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.[\[1\]](#)

The binding of PK11195 to TSPO is highly specific and has been extensively characterized. The first high-resolution 3D solution structure of a mammalian (mouse) TSPO in complex with PK11195 was determined using NMR spectroscopy (PDB ID: 2MGY).[\[3\]](#) This structure revealed a 1:1 binding stoichiometry, with the PK11195 molecule situated in a hydrophobic binding pocket formed by five transmembrane helices of TSPO.[\[3\]](#) Key amino acid residues involved in the binding of PK11195 include A23, V26, L49, A50, I52, W107, L114, A147, and L150.[\[3\]](#)

A single nucleotide polymorphism (A147T) in the human TSPO gene can affect the binding affinity of some second-generation TSPO ligands, but PK11195 exhibits high affinity for both the wild-type (WT) and the A147T variant of TSPO.[\[4\]](#)

Table 2: Binding Affinity of PK11195 for TSPO

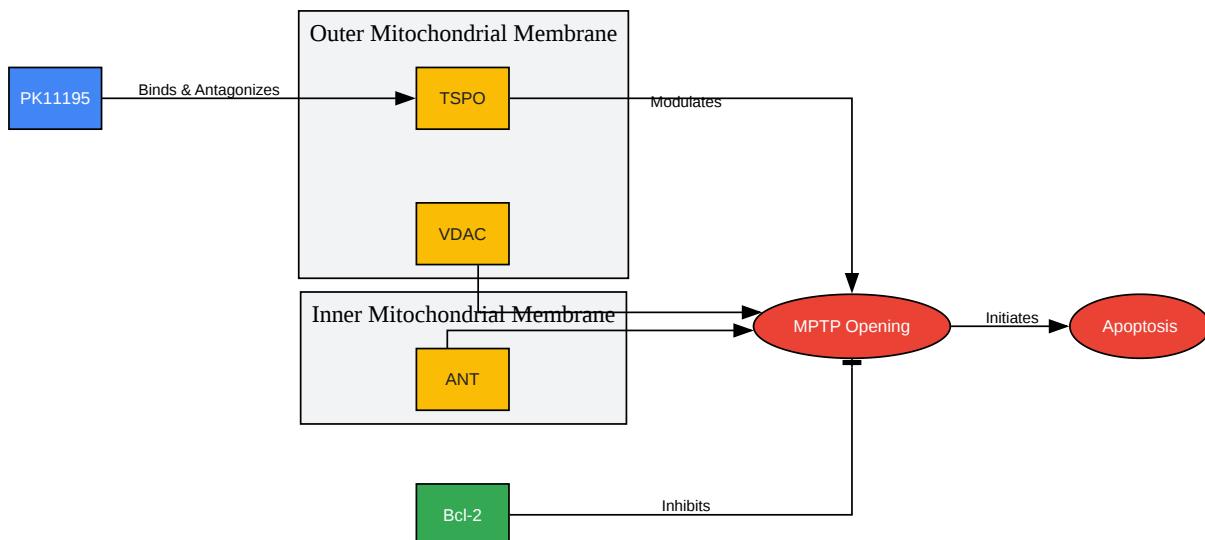
Radioligand	Preparation	Kd (nM)	Ki (nM)	Reference
[³ H]PK11195	Rat brain tissue	1.4	-	[5]
[³ H]PK11195	Human brain tissue	4.3 - 6.6	-	[5]
[³ H]PK11195	-	-	9.3 ± 0.5	[6]
[³ H]PK11195	Platelet membranes	29.25	-	[7]

Mechanism of Action and Signaling Pathways

As an antagonist, PK11195 modulates the function of TSPO, impacting several downstream signaling pathways. Its most well-characterized roles are in apoptosis and the inhibition of neuroinflammation.

Modulation of Apoptosis

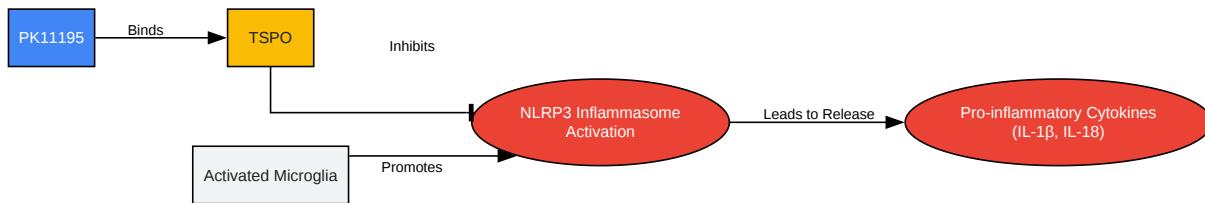
TSPO is a component of the mitochondrial permeability transition pore (MPTP), a protein complex that also includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).[\[2\]](#) The opening of the MPTP is a critical event in the intrinsic apoptotic pathway. PK11195 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[\[2\]](#) It is thought to facilitate the opening of the MPTP, potentially by blocking the anti-apoptotic effects of proteins like Bcl-2.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: PK11195 modulation of the MPTP and apoptosis.

Anti-inflammatory Effects

In the central nervous system, TSPO expression is upregulated in activated microglia and astrocytes during neuroinflammation.^[8] This has made TSPO a valuable biomarker for neuroinflammatory conditions. PK11195 has demonstrated anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome in microglial cells.^[9] This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1 β and IL-18.^[9]



[Click to download full resolution via product page](#)

Caption: PK11195-mediated inhibition of neuroinflammation.

Experimental Protocols

Radioligand Binding Assay

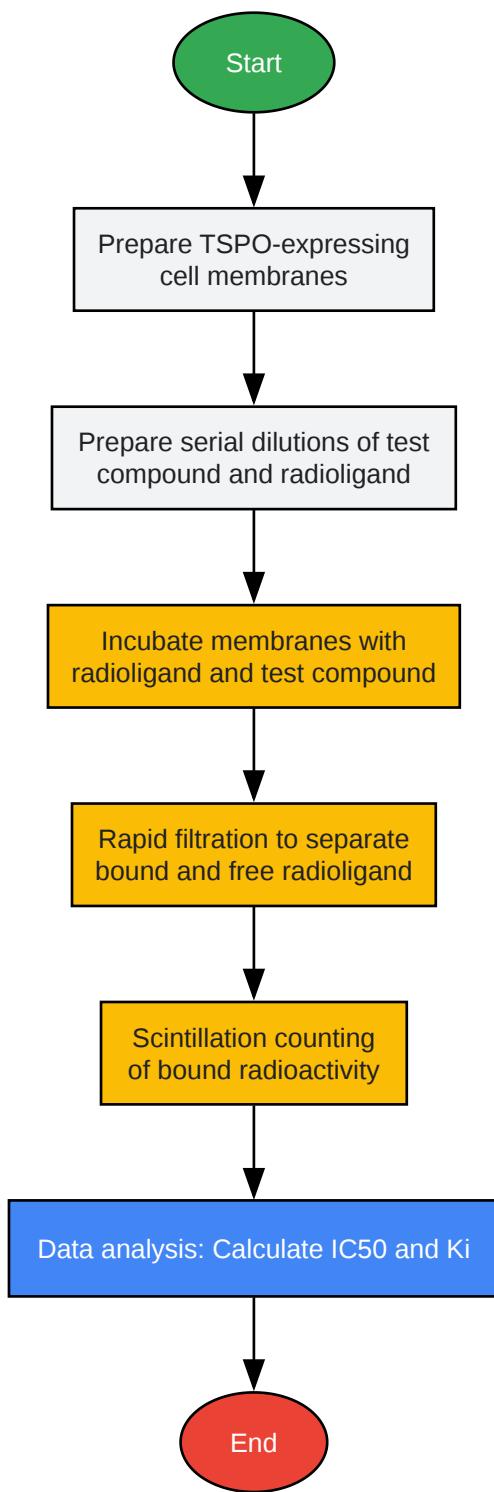
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for TSPO using [³H]PK11195.

Materials:

- Cell membranes expressing TSPO (e.g., from U87MG cells or platelets)[[7](#)][[10](#)]
- [³H]PK11195 (radioligand)
- Unlabeled PK11195 (for determining non-specific binding)
- Test compound
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Whatman GF/B filters
- Scintillation fluid
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of the test compound.
- In a microcentrifuge tube, add the following in order:
 - Assay buffer
 - Cell membrane preparation (e.g., 20 µg of protein)[10]
 - A fixed concentration of [³H]PK11195 (e.g., 1.5 nM)[10]
 - Varying concentrations of the test compound or unlabeled PK11195 (for non-specific binding, use a high concentration, e.g., 1 µM).[10]
- Incubate the mixture to allow binding to reach equilibrium (e.g., 35 minutes at 30°C or 180 minutes at room temperature).[10][11]
- Terminate the assay by rapid filtration through Whatman GF/B filters to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Analyze the data using a non-linear regression analysis to determine the IC₅₀ of the test compound.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Synthesis of [¹¹C]PK11195 for PET Imaging

The radiosynthesis of (R)-[¹¹C]PK11195 is typically achieved through the N-methylation of the (R)-N-desmethyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I).^[8]^[12]

Materials:

- (R)-N-desmethyl-PK11195 (precursor)
- [¹¹C]CH₃I
- Anhydrous dimethyl sulfoxide (DMSO)
- Base (e.g., sodium hydride or potassium hydroxide)
- HPLC system for purification
- Solid-phase extraction cartridge (e.g., tC18)
- Sterile saline and filter for formulation

Procedure (Simplified):

- Dissolve the (R)-N-desmethyl-PK11195 precursor and a base in anhydrous DMSO.
- Trap the produced [¹¹C]CH₃I in the precursor solution.
- Allow the reaction to proceed at an elevated temperature (e.g., 90°C) or room temperature, depending on the base used.^[8]
- Purify the resulting [¹¹C]PK11195 using semi-preparative HPLC.
- Collect the fraction containing [¹¹C]PK11195.
- Reformulate the radiotracer by solid-phase extraction, eluting with ethanol and reconstituting in sterile saline.
- Pass the final product through a sterile filter for quality control and subsequent injection.

Conclusion

PK11195 remains an invaluable tool for probing the structure and function of the translocator protein. Its well-defined chemical properties, high-affinity binding, and established role in modulating key cellular pathways provide a solid foundation for its use in basic research and as a benchmark for the development of novel TSPO-targeted therapeutics and imaging agents. This guide has synthesized critical technical information to aid researchers in leveraging the full potential of PK11195 in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 2. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
- 4. PK 11195 derivatives: exploring the influence of amide and heterocyclic substitution on A147T TSPO discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PK 11195 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]

- 12. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Function of PK11195]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678502#understanding-the-structure-of-pk11195>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com